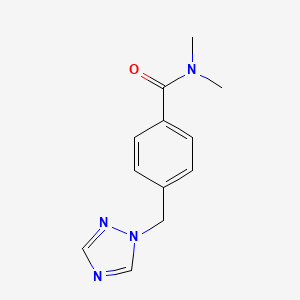
1-(2-Propenyl)-4-(2-pyridinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Propenyl)-4-(2-pyridinyl)piperazine, also known as PAPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PAPP belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects, making it an exciting area of research.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Propenyl)-4-(2-pyridinyl)piperazine is not yet fully understood. However, it has been suggested that this compound acts as a dopamine D2 receptor antagonist, which is the same mechanism of action as many existing antipsychotic drugs. This compound has also been found to modulate the activity of other neurotransmitters, such as serotonin and glutamate, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its antipsychotic activity, this compound has been reported to have anxiolytic, antidepressant, and cognitive-enhancing effects. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a critical role in neuronal growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Propenyl)-4-(2-pyridinyl)piperazine in lab experiments is its specificity for dopamine D2 receptors, which allows researchers to investigate the role of these receptors in various physiological processes. However, one limitation of using this compound is its potential toxicity, as it has been reported to induce liver damage in some animal models. Therefore, caution must be exercised when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on 1-(2-Propenyl)-4-(2-pyridinyl)piperazine. One area of research could be the development of this compound analogs with improved efficacy and reduced toxicity. Another area of research could be the investigation of the role of this compound in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the potential use of this compound as a cognitive enhancer in healthy individuals could also be explored.
Métodos De Síntesis
The synthesis of 1-(2-Propenyl)-4-(2-pyridinyl)piperazine involves the reaction of 2-pyridinylpiperazine with acrolein in the presence of a catalyst such as palladium on carbon. The reaction is carried out under reflux conditions and yields this compound as a yellow solid. This synthesis method has been reported in several research articles, and its reproducibility has been established.
Aplicaciones Científicas De Investigación
1-(2-Propenyl)-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been its use as an antipsychotic drug. Several studies have reported that this compound exhibits antipsychotic activity in animal models, and its efficacy has been compared to that of existing antipsychotic drugs.
Propiedades
IUPAC Name |
1-prop-2-enyl-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-2-7-14-8-10-15(11-9-14)12-5-3-4-6-13-12/h2-6H,1,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBIZTBKCXOKNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7507892.png)

![N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide](/img/structure/B7507900.png)
![Azocan-1-yl-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B7507905.png)


![2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7507932.png)

![5-Bromo-1-[(4-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7507944.png)


![N-cyclopentyl-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507967.png)

